molecular formula C20H28ClN3O2 B2399018 N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide CAS No. 1226458-72-5

N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide

Cat. No. B2399018
CAS RN: 1226458-72-5
M. Wt: 377.91
InChI Key: HCQVXFOOVZMRNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H28ClN3O2 and its molecular weight is 377.91. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Nonpeptidic Agonist for Urotensin-II Receptor

The compound N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide has been identified as a selective nonpeptidic agonist of the urotensin-II receptor. This discovery was made through a functional cell-based screen, which revealed its high selectivity and potential as a pharmacological research tool and drug lead (Croston et al., 2002).

2. Synthesis and Structural Characterization

In another study, researchers characterized the compound as part of a broader investigation into antidepressant drugs. This involved precise characterization at low temperatures, revealing its intramolecularly hydrogen-bonded structure with unique conformational features (Tessler & Goldberg, 2004).

3. Ligand Exchange and Structural Characterization in Ortho-Palladated Oximes

Research into dimeric chloro-bridged ortho-palladated complexes included studying the ligand-exchange reaction with aryl oximes and cyclopalladated complexes of N,N-dimethylbenzylamine. This work has implications for understanding the chemical behavior of related compounds (Ryabov et al., 1992).

4. Fluorescent Probes for Metal Ions and Amino Acids

Researchers developed new polythiophene-based conjugated polymers using a compound structurally related to N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide. These polymers were synthesized for high selectivity and sensitivity towards metal ions like Hg2+ and Cu2+ in aqueous solutions, serving as effective fluorescent probes (Guo et al., 2014).

properties

IUPAC Name

N'-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28ClN3O2/c1-24(2)18(16-10-6-7-11-17(16)21)14-23-20(26)19(25)22-13-12-15-8-4-3-5-9-15/h6-8,10-11,18H,3-5,9,12-14H2,1-2H3,(H,22,25)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQVXFOOVZMRNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NCCC1=CCCCC1)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide

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